molecular formula C20H22N2O3S B2761340 N-(6-methoxybenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide CAS No. 96973-58-9

N-(6-methoxybenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide

Cat. No.: B2761340
CAS No.: 96973-58-9
M. Wt: 370.47
InChI Key: YUIVCPAXAONWDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methoxybenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide is a synthetic benzothiazole derivative developed for research applications. This compound is part of a structurally related class of N-(thiazol-2-yl)-benzamide analogs that have been identified as the first class of potent and selective negative allosteric modulators of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These analogs demonstrate noncompetitive antagonism of Zn2+-induced ZAC signalling, with research indicating they act as state-dependent inhibitors that likely target the transmembrane and/or intracellular domains of the receptor . The selectivity of this chemical class is a key feature, as evidenced by the finding that the analog TTFB exhibited no significant agonist, antagonist, or modulatory activity at 5-HT3A, α3β4 nicotinic acetylcholine, α1β2γ2s GABAA, or α1 glycine receptors at 30 μM concentrations, making it a valuable pharmacological tool for exploring ZAC's physiological functions . Furthermore, the benzothiazole scaffold is recognized for its significance in medicinal chemistry and is present in compounds investigated for inhibiting NQO2 (NRH:quinone oxidoreductase 2), an enzyme implicated in cancer, neurodegeneration, and oxidative stress . Benzothiazole derivatives similar in structure to this compound have shown potent activity in NQO2 enzyme inhibition assays, with specific 6-methoxy-substituted benzothiazoles demonstrating IC50 values in the nanomolar range . The presence of the methoxy group on the benzothiazole ring and the pentyloxy chain on the benzamide moiety are structural features that contribute to the compound's physicochemical properties and its interaction with biological targets. This reagent is offered exclusively for non-human research applications, including in vitro studies in chemistry, biology, and drug discovery, and is strictly not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-pentoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-3-4-5-12-25-15-8-6-14(7-9-15)19(23)22-20-21-17-11-10-16(24-2)13-18(17)26-20/h6-11,13H,3-5,12H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIVCPAXAONWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide typically involves the reaction of 6-methoxybenzo[d]thiazole with 4-(pentyloxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified using column chromatography or recrystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxybenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The methoxy and pentyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of N-(6-methoxybenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The compound’s benzothiazole and benzamide moieties are critical to its properties. Comparisons with analogous molecules highlight the impact of substituents on solubility, melting points, and bioactivity:

Key Structural Analogs :
Compound Name Substituents (Benzothiazole) Substituents (Benzamide) Key Differences
Target Compound 6-Methoxy 4-Pentyloxy Reference standard
4i () 5-Methoxy 4-((4-Ethylpiperazine-1-yl)methyl) Piperazine group enhances hydrophilicity and enzyme binding
4i () Pyridin-3-yl Morpholinomethyl Pyridine and morpholine groups increase polarity and potential CNS activity
10a-j () 6-Methoxy + Nitro group 1-Benzyl-1H-1,2,3-triazol-5-yl Nitro group and triazole ring improve antimicrobial activity
ABTB () 6-Amino Unsubstituted Amino group enhances corrosion inhibition via adsorption
Impact of Alkoxy Chain Length :
  • 4-(Pentyloxy)benzamide (Target): A five-carbon alkoxy chain balances lipophilicity and solubility.
  • 4-(Hexyloxy)benzamide (, Compound 12): Longer chain increases hydrophobicity, possibly enhancing tissue retention .

Physicochemical Properties

Melting points and yields vary significantly with structural modifications:

Physical Data Comparison :
Compound Melting Point (°C) Yield (%) Morphology
Target Compound* Not reported Not reported Likely solid (analog-based)
4d–4k () 99.9–177.2 78–90 White/yellow/brown powders
10a-j () Not reported 57–90 Solids with antimicrobial activity
3l–3p () 106–181 43.5–58.1 mg White/pale-yellow solids

*Note: Data for the target compound are inferred from analogs.

Enzyme Inhibition :
  • Piperazine-substituted analogs (i) show enhanced enzyme inhibitory effects due to improved hydrogen bonding .
Antimicrobial Activity :
  • Triazole derivatives (a-j) exhibit moderate activity against E. coli (MIC ~50 µg/mL) .
Corrosion Inhibition :
  • Amino-substituted benzothiazoles (, ABTB) achieve >80% inhibition in acidic media via adsorption .

Biological Activity

N-(6-methoxybenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its broad spectrum of biological activities. The general structure can be represented as follows:

N 6 methoxybenzo d thiazol 2 yl 4 pentyloxy benzamide\text{N 6 methoxybenzo d thiazol 2 yl 4 pentyloxy benzamide}

This structure includes:

  • A benzothiazole ring, contributing to its biological activity.
  • A pentyloxy group that may enhance lipophilicity and cellular uptake.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, benzothiazole compounds have demonstrated efficacy against various cancer cell lines, including breast, lung, and colorectal cancers. The mechanism often involves the inhibition of tumor-associated enzymes such as carbonic anhydrases (CAs), which are crucial for tumor growth and survival.

Case Study:
A study by Aiello et al. synthesized fluorinated benzothiazole derivatives and evaluated their anticancer activity against MDA-MB-468 and MCF-7 cell lines. The derivatives exhibited GI50 values of 0.57 µM and 0.4 µM, respectively, indicating potent anticancer activity compared to standard agents like 5-fluorouracil .

CompoundCell LineGI50 (µM)
Derivative 1MCF-70.4
Derivative 2MDA-MB-4680.57

Anti-inflammatory Effects

Benzothiazole derivatives have also been reported to exhibit anti-inflammatory properties. This activity is often attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Research Findings:
A review indicated that certain benzothiazole derivatives could significantly reduce inflammation in animal models by modulating the NF-kB pathway, leading to decreased expression of inflammatory mediators .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition:
    • Inhibition of carbonic anhydrase (CA) contributes to reduced tumor growth.
    • Interaction with other target enzymes involved in cancer proliferation.
  • Apoptosis Induction:
    • Activation of apoptotic pathways in cancer cells has been observed, leading to increased cell death.
  • Antioxidant Activity:
    • Some derivatives exhibit antioxidant properties that can protect normal cells from oxidative stress induced by cancer treatments.

Q & A

Q. How can the synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide be optimized to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions using anhydrous solvents (e.g., DMF or THF) under inert atmospheres to prevent side reactions. Monitor progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at 30-minute intervals. Purify intermediates via column chromatography with gradient elution (hexane:ethyl acetate). Final recrystallization in ethanol/water mixtures enhances purity. Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for amide coupling) are critical for minimizing byproducts .

Q. What analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm backbone structure and substituent positions (e.g., methoxy and pentyloxy groups). High-resolution mass spectrometry (HRMS) validates molecular weight. Purity (>95%) is assessed via HPLC with a C18 column (acetonitrile/water mobile phase). Differential scanning calorimetry (DSC) identifies polymorphic forms, while IR spectroscopy confirms functional groups (amide C=O stretch at ~1650 cm1^{-1}) .

Q. How do the methoxy and pentyloxy substituents influence the compound’s reactivity in downstream modifications?

  • Methodological Answer : The methoxy group on the benzothiazole ring enhances electron density, favoring electrophilic substitutions (e.g., nitration). The pentyloxy chain increases lipophilicity, affecting solubility in polar solvents. For functionalization, protect the amide group with Boc anhydride before modifying the benzothiazole core. Reductive alkylation or palladium-catalyzed cross-coupling can introduce additional groups without degrading the benzamide scaffold .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies to isolate the effects of specific substituents. Compare assay conditions (e.g., cell lines, incubation times) and validate target engagement via competitive binding assays. Use X-ray crystallography or cryo-EM to confirm binding modes. For example, variations in IC50_{50} values may arise from differences in cellular permeability due to the pentyloxy group’s conformational flexibility .

Q. What computational strategies predict the compound’s interactions with enzymatic targets (e.g., kinases or GPCRs)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., EGFR or PARP). Validate predictions with molecular dynamics (MD) simulations (AMBER or GROMACS) to assess binding stability. Quantitative structure-activity relationship (QSAR) models incorporating Hammett constants for substituent electronic effects improve predictive accuracy. Solvent-accessible surface area (SASA) analysis evaluates hydrophobic interactions mediated by the pentyloxy chain .

Q. How does the compound’s stability under physiological conditions impact in vivo efficacy studies?

  • Methodological Answer : Assess metabolic stability in liver microsomes (human/rodent) using LC-MS to identify degradation products (e.g., hydrolysis of the amide bond). Simulate gastric fluid (pH 1.2–3.0) and intestinal fluid (pH 6.8) to evaluate oral bioavailability. Stabilize the compound via nanoformulation (liposomes or PLGA nanoparticles) or prodrug strategies (e.g., esterification of the pentyloxy group) .

Q. What strategies differentiate this compound’s mechanism of action from structurally similar benzothiazole derivatives?

  • Methodological Answer : Perform competitive radioligand binding assays to confirm target specificity. Use CRISPR-Cas9 gene editing to knockout putative targets and assess phenotypic rescue. Compare transcriptomic profiles (RNA-seq) of cells treated with this compound versus analogs. For example, the 6-methoxy group may uniquely inhibit cytochrome P450 isoforms, altering metabolic pathways compared to ethyl or fluoro-substituted analogs .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to account for the compound’s solubility limitations?

  • Methodological Answer : Pre-dissolve the compound in DMSO (≤0.1% final concentration) and dilute in culture media containing 0.01% Tween-80 to prevent aggregation. Use dynamic light scattering (DLS) to verify nanoparticle size if precipitates form. Include vehicle controls and validate solubility at each dose via UV-Vis spectroscopy (λ = 254 nm). For in vivo studies, use pharmacokinetic modeling to adjust dosing intervals based on clearance rates .

Q. What statistical approaches are recommended for analyzing contradictory results in enzyme inhibition assays?

  • Methodological Answer : Apply mixed-effects models to account for inter-experiment variability. Use Bayesian hierarchical modeling to integrate historical data and refine IC50_{50} estimates. Outlier detection (Grubbs’ test) identifies technical artifacts. Confirm reproducibility via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Comparative and Mechanistic Studies

Q. How does the compound’s selectivity for cancer versus normal cells correlate with its functional groups?

  • Methodological Answer :
    Profile cytotoxicity across cancer (HeLa, MCF-7) and normal (HEK293, NIH/3T3) cell lines using MTT assays. Replace the pentyloxy group with shorter alkoxy chains (methoxy, ethoxy) to assess hydrophobicity-driven selectivity. RNA interference (siRNA) screens identify pathways preferentially disrupted in cancer cells (e.g., PI3K/Akt). The methoxy group’s hydrogen-bonding potential may enhance binding to overexpressed receptors in malignancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.